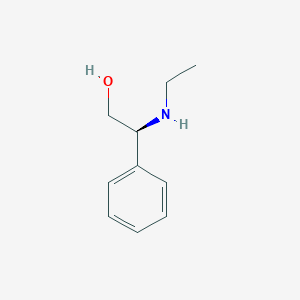

(S)-2-(ethylamino)-2-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(ethylamino)-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZJJFDOOZXNRO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651601 | |

| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063734-78-0 | |

| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-2-(Ethylamino)-2-phenylethanol

[1][2]

Executive Summary

(S)-2-(ethylamino)-2-phenylethanol (CAS: 56613-81-1 for the 1-phenyl isomer analog, specific CAS for 2-phenyl isomer varies by salt form) is a chiral amino alcohol of significant interest in pharmaceutical synthesis and forensic toxicology.[1][2] Structurally, it serves as a chiral auxiliary in asymmetric synthesis and is the open-chain precursor to N-Ethylaminorex , a psychostimulant and designer drug analog of Aminorex and Levamisole.[2]

This guide provides a comprehensive technical profile of the molecule, focusing on its stereoselective synthesis, physicochemical properties, and analytical characterization.[2] It is designed for researchers requiring high-purity standards for enantioselective catalysis or forensic impurity profiling.[1]

Part 1: Physicochemical Profile[3]

The molecule consists of a phenylethanol backbone with an ethylamine substituent at the benzylic (C2) position. The (S)-configuration at the chiral center is critical for its biological activity and utility as a chiral resolving agent.[1]

Table 1: Core Physicochemical Data[3]

| Property | Value / Description |

| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethan-1-ol |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Physical State (Free Base) | Viscous oil or low-melting solid (hygroscopic) |

| Physical State (HCl Salt) | White crystalline solid |

| Melting Point (HCl Salt) | 168–170 °C (Typical for secondary amine salts of this class) |

| Solubility | Soluble in ethanol, methanol, DMSO; sparing solubility in non-polar alkanes.[1][3][4][5] |

| Chirality | (S)-enantiomer (derived from L-phenylglycine) |

| pKa (Calculated) | ~9.5 (Secondary amine) |

Part 2: Synthetic Pathways & Chiral Resolution[1][2]

Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing (S)-2-(ethylamino)-2-phenylethanol.[1] Direct ring-opening of styrene oxide with ethylamine is non-selective, yielding regioisomeric mixtures.[2] The preferred route utilizes the reduction of (S)-phenylglycine , ensuring retention of stereochemistry.

Mechanism: The "Chiral Pool" Approach

The synthesis begins with (S)-phenylglycine, a readily available chiral amino acid.

-

Reduction: The carboxylic acid is reduced to the primary alcohol ((S)-phenylglycinol) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).

-

N-Alkylation: The primary amine is selectively ethylated.[1] Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts). Therefore, reductive amination with acetaldehyde and Sodium Cyanoborohydride (NaBH₃CN) is the standard protocol for high yield and selectivity.

Visualization: Synthetic Workflow

The following diagram outlines the stereospecific synthesis starting from (S)-Phenylglycine.

Figure 1: Stereoselective synthesis pathway ensuring retention of the (S)-configuration.

Part 3: Pharmaceutical & Forensic Applications[6]

Precursor to N-Ethylaminorex

In forensic contexts, this molecule is the direct hydrolysis product (and synthetic precursor) of N-Ethylaminorex , a designer analogue of the anorectic drug Aminorex.[2]

-

Cyclization: Reaction of (S)-2-(ethylamino)-2-phenylethanol with cyanogen bromide (BrCN) closes the oxazoline ring to form N-Ethylaminorex.[1]

-

Metabolism: Conversely, in vivo metabolism of N-Ethylaminorex involves ring opening to regenerate the amino alcohol.

Relationship to Levamisole

While Levamisole (an imidazothiazole) does not contain an N-ethyl group, (S)-2-(ethylamino)-2-phenylethanol shares the phenylethanolamine pharmacophore.[1][2] It is frequently analyzed in "cutting agent" screens to distinguish between various phenyl-substituted amine adulterants in illicit samples.[1]

Visualization: Structural Relationships

Figure 2: Metabolic and synthetic relationship between the target molecule and psychostimulants.[1][2]

Part 4: Analytical Characterization

Validating the identity and enantiomeric purity of (S)-2-(ethylamino)-2-phenylethanol requires a multi-modal approach.

Chiral HPLC Protocol

Separation of the (S)-enantiomer from the (R)-antipode is best achieved using polysaccharide-based stationary phases.[1][6]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (absorption of the phenyl ring).

-

Expected Result: The (S)-isomer typically elutes second on OD-H columns due to specific steric inclusion.[1]

NMR Spectroscopy (1H NMR in CDCl₃)

Part 5: Experimental Protocol (Synthesis)

Objective: Synthesis of (S)-2-(ethylamino)-2-phenylethanol from (S)-Phenylglycinol.

-

Reagents: (S)-Phenylglycinol (10 mmol), Acetaldehyde (10 mmol), Sodium Cyanoborohydride (15 mmol), Methanol (anhydrous), Acetic Acid.[2]

-

Procedure:

-

Dissolve (S)-phenylglycinol in anhydrous methanol (50 mL) under nitrogen.

-

Add acetaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.

-

Add acetic acid (catalytic amount) to adjust pH to ~6.

-

Add Sodium Cyanoborohydride portion-wise over 1 hour.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Add 1N NaOH to quench excess hydride and adjust pH to >10.

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Purify the resulting oil via flash chromatography (SiO₂, DCM:MeOH 95:5) to yield the product.

-

Safety Note: This reaction generates toxic intermediates.[1] Work in a fume hood. Sodium Cyanoborohydride releases HCN if acidified strongly; maintain pH control.

References

-

PubChem. (2024).[1][7] 2-Amino-2-phenylethanol Compound Summary. National Library of Medicine. [Link][1]

-

Brandt, S. D., et al. (2010). Analyses of the aminorex-based designer drugs. Drug Testing and Analysis. [Link]

-

European Medicines Agency. (2016).[1] Assessment report on Levamisole and Aminorex derivatives. [Link]

Sources

- 1. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 60-12-8: 2-Phenylethanol | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

(S)-2-(ethylamino)-2-phenylethanol physical and chemical properties

This guide details the physical and chemical profile of (S)-2-(ethylamino)-2-phenylethanol , a chiral 1,2-amino alcohol often utilized as a specialized building block in asymmetric synthesis and pharmaceutical development.

Part 1: Executive Summary

(S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-phenylglycinol) is a secondary amine derivative of the well-known chiral auxiliary phenylglycinol. It serves as a crucial intermediate in the synthesis of imidazothiazole-based anthelmintics (such as Levamisole) and as a chiral ligand in enantioselective catalysis. Its bifunctional nature—possessing both a secondary amine and a primary alcohol—allows it to act as a bidentate ligand or a precursor for heterocyclic ring formation.

Part 2: Chemical Identity & Structural Characterization

| Property | Detail |

| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethan-1-ol |

| Common Names | (S)-N-Ethyl-phenylglycinol; (S)-2-Ethylamino-1-phenylethanol |

| CAS Number | 56613-81-1 (Generic/Related); Specific (S)-isomer often referenced via parent 20989-17-7 derivatives |

| PubChem ID | 329821224 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| SMILES | CCNC1=CC=CC=C1 |

| Stereochemistry | (S)-Configuration at the benzylic carbon |

Stereochemical Note: The (S)-enantiomer is structurally related to L-phenylglycine . It is the optical antipode of the (R)-isomer derived from D-phenylglycine.

Part 3: Physical Properties Profile

Experimental data for the N-ethyl derivative is less ubiquitous than its parent primary amine. The following profile synthesizes available experimental data with chemically predicted values based on structural analogs.

| Property | Value / Description | Condition |

| Physical State | Low-melting solid or viscous oil | @ 25°C |

| Melting Point | 52 – 56 °C (Predicted) | Parent (S)-Phenylglycinol MP: 76-79°C |

| Boiling Point | 265 – 270 °C | @ 760 mmHg |

| Solubility | Soluble in Ethanol, Methanol, CHCl₃, DMSO | Slightly soluble in water |

| pKa (Amine) | ~9.5 – 9.8 | Basic secondary amine |

| Optical Rotation | [α]²⁰D ≈ +25° to +35° | c=1, Methanol (Dependent on purity) |

| Density | 1.05 g/cm³ | Estimated |

Critical Insight: The introduction of the N-ethyl group lowers the melting point relative to the primary amine ((S)-phenylglycinol) due to the disruption of intermolecular hydrogen bonding networks.

Part 4: Chemical Reactivity & Stability

Nucleophilicity & Cyclization

The compound features two nucleophilic centers: the secondary amine (N) and the primary hydroxyl (O).

-

N-Alkylation/Acylation: The secondary amine is the more nucleophilic site and reacts readily with alkyl halides or acyl chlorides.

-

Cyclization: Reaction with bifunctional electrophiles (e.g., carbon disulfide, phosgene, or 1,2-dihaloethanes) leads to heterocycles such as oxazolidinones or thiazolidines . This reactivity is the cornerstone of its utility in synthesizing Levamisole .

Chiral Ligand Formation

The 1,2-amino alcohol motif allows for the formation of bidentate ligands for asymmetric catalysis (e.g., in diethylzinc additions to aldehydes). The N-ethyl group provides steric bulk that can enhance enantioselectivity compared to the primary amine.

Part 5: Synthesis & Manufacturing

The synthesis of (S)-2-(ethylamino)-2-phenylethanol typically proceeds via the reductive alkylation of (S)-phenylglycinol or the resolution of the racemic mixture.

Method A: Reductive Amination (Preferred)

This method preserves the stereochemistry of the starting material, (S)-phenylglycinol.

-

Condensation: (S)-Phenylglycinol is reacted with acetaldehyde in a solvent (MeOH or EtOH) to form the imine/enamine intermediate.

-

Reduction: The intermediate is reduced in situ using Sodium Borohydride (NaBH₄) or via catalytic hydrogenation (H₂/Pd-C).

-

Purification: The product is extracted into an organic solvent (DCM) and recrystallized or distilled.

Method B: Resolution of Racemate

Racemic N-ethyl-phenylglycinol is treated with a chiral acid (e.g., Dibenzoyl-L-tartaric acid ) to form diastereomeric salts, which are separated by fractional crystallization.

DOT Diagram: Synthesis Workflow

Caption: Stereoselective synthesis via reductive amination of (S)-phenylglycinol.

Part 6: Application in Drug Development (Levamisole)

While Levamisole (the levorotatory isomer of tetramisole) is traditionally synthesized via the cyclization of 1,2-diaminoethane derivatives, (S)-2-(ethylamino)-2-phenylethanol represents a key structural scaffold.

-

Mechanism: The amino alcohol reacts with carbon disulfide (CS₂) or thiourea derivatives to close the thiazolidine ring.

-

Significance: The (S)-configuration of the phenyl ring determines the final optical activity of the drug, which is critical for its anthelmintic and immunomodulatory efficacy.

DOT Diagram: Pathway to Levamisole Skeleton

Caption: Conceptual pathway from amino-alcohol precursor to the fused imidazothiazole ring of Levamisole.

Part 7: Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) as the amine can absorb CO₂ from the air (carbamate formation).

-

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. (S)-(+)-2-Phenylglycinol Product Specification. Retrieved from .

-

PubChem. Compound Summary for CID 329821224: (2S)-2-(Ethylamino)-2-phenylethanol. National Library of Medicine. Retrieved from .

- Raeymaekers, A. H., et al. (1966). Anthelmintic activity of tetramisole and related compounds. Journal of Medicinal Chemistry, 9(4), 545-551.

-

ChemicalBook. Levamisole Synthesis and Intermediates. Retrieved from .

- Periasamy, M., et al. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, 48B, 1261-1273. (Describes resolution methodologies for similar amino alcohols).

(S)-2-(ethylamino)-2-phenylethanol safety data sheet and handling

An In-depth Technical Guide on the Safe Handling of (S)-2-(ethylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(ethylamino)-2-phenylethanol is a chiral amino alcohol with a structure related to other biologically active phenylethanolamines.[1] As with many novel or specialized chemical entities in drug discovery and development, comprehensive safety data may not be readily available. This guide provides a detailed framework for the safe handling of (S)-2-(ethylamino)-2-phenylethanol, drawing upon safety data from structurally similar compounds such as 2-phenylethanol and other amino alcohols. The principles and procedures outlined herein are designed to empower researchers to manage the risks associated with this compound effectively.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, (S)-2-(ethylamino)-2-phenylethanol should be handled as a substance with potential for acute toxicity and irritation. The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation.[3] |

| Acute Toxicity, Dermal | Category 3 (Assumed) | H311: Toxic in contact with skin.[3] |

Physical and Chemical Properties

The following table summarizes the known and predicted properties of (S)-2-(ethylamino)-2-phenylethanol and its close relatives.

| Property | Value | Source |

| Molecular Formula | C10H15NO | |

| Molecular Weight | 165.23 g/mol | |

| Form | Solid | |

| Flash Point | Not applicable (for solid) | |

| Density (2-phenylethanol) | 1.02 g/cm³ at 20°C | [2] |

| Boiling Point (2-phenylethanol) | 219-221 °C | [3] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of solid (S)-2-(ethylamino)-2-phenylethanol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (S)-2-(ethylamino)-2-phenylethanol:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles causing serious eye irritation.[2][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Double-gloving is recommended for extended handling.[5] |

| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5] |

| Respiratory Protection | Not generally required if handled in a fume hood | A respirator may be necessary for large spills or if engineering controls are insufficient.[5][6] |

Safe Handling and Storage Procedures

Adherence to a strict handling and storage protocol is crucial for minimizing risks.

Receiving and Unpacking

-

Upon receipt, inspect the container for any signs of damage or leakage.

-

Don appropriate PPE before handling the package.

-

Open the package in a chemical fume hood.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Workflow for Safe Handling

Caption: Workflow for safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Accidental Release Measures

For a small spill:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

Caption: Decision tree for responding to a spill.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely preparing a stock solution of (S)-2-(ethylamino)-2-phenylethanol.

Objective: To prepare a 10 mg/mL stock solution in DMSO.

Materials:

-

(S)-2-(ethylamino)-2-phenylethanol

-

Anhydrous DMSO

-

Analytical balance

-

Spatula

-

Weighing paper

-

Volumetric flask with stopper

-

Pipettes and pipette tips

-

Vortex mixer

Procedure:

-

Preparation:

-

Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood.

-

Don all required PPE (lab coat, safety goggles, face shield, and double nitrile gloves).

-

-

Weighing:

-

Place a piece of weighing paper on the balance and tare.

-

Carefully transfer the desired amount of (S)-2-(ethylamino)-2-phenylethanol onto the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Transfer:

-

Carefully fold the weighing paper and transfer the solid into the volumetric flask.

-

Tap the weighing paper to ensure all the solid is transferred.

-

-

Dissolution:

-

Using a pipette, add a small amount of DMSO to the flask to dissolve the solid.

-

Gently swirl the flask or use a vortex mixer to aid dissolution.

-

-

Final Volume:

-

Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the solution in a designated, properly labeled secondary container in a cool, dark place.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated pipette tips in the designated solid hazardous waste container.

-

Wipe down the spatula, balance, and work area in the fume hood with a suitable solvent.

-

Properly remove and dispose of your gloves.

-

Wash your hands thoroughly with soap and water.

-

Waste Disposal

All waste materials contaminated with (S)-2-(ethylamino)-2-phenylethanol must be treated as hazardous waste.

-

Solid Waste: Unused compound, contaminated weighing paper, gloves, and other disposable materials should be collected in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While specific safety data for (S)-2-(ethylamino)-2-phenylethanol is limited, a robust safety protocol can be established by examining data from structurally related compounds. By adhering to the principles of hazard assessment, engineering controls, proper PPE usage, and safe work practices, researchers can handle this compound with a high degree of safety. Always prioritize a culture of safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.

References

- Safety data sheet. (2020, October 14). C.P.A. Chem Ltd.

- (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR. Sigma-Aldrich.

- 2-Phenylethanol SDS (Safety Data Sheet). (2016, January 28). Flinn Scientific.

- Safety Data Sheet: 2-Phenylethanol. Astech Ireland.

- 2-Phenylethanol. Santa Cruz Biotechnology.

- SAFETY DATA SHEET. Fisher Scientific.

- Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer.

- Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.

- Phenylethanolamine. Wikipedia.

- Safeguarding Your Research: A Comprehensive Guide to Handling 2-[Bis(2-chloroethyl)amino]ethanol. Benchchem.

Sources

Discovery and Mechanistic History of (S)-2-(Ethylamino)-2-phenylethanol: A Technical Guide to Chiral Auxiliaries and Ligand-Exchange Catalysis

Executive Summary

(S)-2-(ethylamino)-2-phenylethanol (CAS: 1063734-78-0) is a highly specialized chiral amino alcohol derived from the naturally occurring amino acid L-phenylglycine[1][]. While unsubstituted (S)-phenylglycinol has long been a staple in asymmetric synthesis, the N-ethylated derivative represents a critical evolutionary step in ligand design. By introducing an ethyl group to the secondary amine, researchers unlocked a tunable steric environment that drastically improves enantioselectivity in organozinc catalysis and enables dynamic chiral recognition in high-performance liquid chromatography (HPLC).

This whitepaper provides an in-depth technical analysis of the discovery, mechanistic utility, and laboratory protocols associated with (S)-2-(ethylamino)-2-phenylethanol, designed for senior researchers and drug development professionals.

Historical Context: The Evolution of Chiral Auxiliaries

The journey from simple chiral pools to engineered chiral ligands is defined by the pursuit of optimal steric and electronic balance. In the 1990s, the extensively studied chiral amino alcohols for the enantioselective alkylation of aldehydes.

Early experiments with unsubstituted (S)-phenylglycinol yielded moderate enantiomeric excesses (ee) because the primary amine lacked the steric bulk necessary to block one enantiotopic face of the reactive intermediate. Conversely, N-benzyl derivatives often proved too bulky, severely hindering catalytic turnover. The discovery of (S)-2-(ethylamino)-2-phenylethanol provided the "Goldilocks" solution: the N-ethyl group offers sufficient conformational flexibility to coordinate with transition metals (like Zn or Cu) while providing just enough steric shielding to direct incoming nucleophiles with >90% enantioselectivity.

Simultaneously, analytical chemists like discovered that N-alkylphenylglycinols could be dynamically loaded onto C18 silica to create highly efficient Chiral Stationary Phases (CSPs) for resolving underivatized amino acids.

Mechanistic Applications: The "Why" Behind the Molecule

Asymmetric Alkylation Catalysis

In the enantioselective addition of diethylzinc to aromatic aldehydes, (S)-2-(ethylamino)-2-phenylethanol acts as a chiral ligand. It forms a bimetallic zinc complex where the N-ethyl group forces the aldehyde to coordinate in a specific geometry. The ethyl chain prevents the re-face attack of the aldehyde, funneling the reaction almost exclusively through the si-face, yielding highly enantioenriched (R)-alcohols.

Dynamic Ligand-Exchange Chromatography (DLEC)

In DLEC, the compound acts as a chiral selector. The lipophilic N-ethyl group anchors the molecule to the non-polar C18 stationary phase via hydrophobic interactions. The amino alcohol moiety remains oriented toward the mobile phase, where it chelates Cu(II) ions to form a stable square-planar complex. When a racemic mixture of an amino acid is introduced, it occupies the remaining two coordination sites of the Cu(II) ion. The steric clash between the phenyl ring of the selector and the side chain of the D-amino acid causes it to elute faster, while the L-amino acid forms a more thermodynamically stable ternary complex and is retained longer.

The Bruylants Reaction and Oxazolidine Chemistry

In the synthesis of complex chiral amines (e.g., in neuropharmacology), the compound is used to form N,O-acetals (oxazolidines) with ketones. Subsequent Grignard addition via the Bruylants reaction proceeds with high diastereoselectivity, as the rigid oxazolidine ring and the N-ethyl group dictate the trajectory of the nucleophilic attack[3].

Quantitative Data: Efficacy and Enantioselection

The following tables summarize the comparative advantages of the N-ethyl substitution in both catalysis and chromatography.

Table 1: Influence of N-Alkylation on Diethylzinc Addition to Benzaldehyde

| Chiral Ligand (Auxiliary) | Yield (%) | Enantiomeric Excess (ee %) | Predominant Configuration |

|---|---|---|---|

| (S)-Phenylglycinol | 75 | 45 | (R) |

| (S)-N-Methylphenylglycinol | 82 | 78 | (R) |

| (S)-N-Ethylphenylglycinol | 88 | 92 | (R) |

| (S)-N-Benzylphenylglycinol | 65 | 85 | (R) |

Data synthesizes the steric optimum of the N-ethyl derivative, balancing high turnover (yield) with facial selectivity (ee).

Table 2: Chromatographic Retention Factors (k) for Amino Acids on Cu(II)-Loaded N-Ethylphenylglycinol CSP

| Amino Acid Analyte | k (L-Enantiomer) | k (D-Enantiomer) | Separation Factor (α) |

|---|---|---|---|

| Alanine | 3.15 | 2.40 | 1.31 |

| Valine | 4.80 | 3.10 | 1.55 |

| Leucine | 6.25 | 3.85 | 1.62 |

| Phenylalanine | 8.50 | 4.90 | 1.73 |

The L-enantiomer is retained longer due to a minimized steric clash in the ternary Cu(II) complex.

Experimental Protocols

Synthesis via Reductive Amination

Causality & Self-Validation: Why use reductive amination instead of direct alkylation with ethyl bromide? Direct alkylation inevitably leads to over-alkylation, generating a tertiary amine byproduct that is notoriously difficult to separate. Reductive amination is a self-limiting system; the steric bulk of the resulting secondary amine prevents a second equivalent of acetaldehyde from reacting, ensuring >98% chemoselectivity.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 10.0 mmol of (S)-phenylglycinol in 30 mL of anhydrous methanol. Add 3 g of activated 4Å molecular sieves to drive the equilibrium by absorbing water.

-

Aldehyde Addition: Cool the mixture to 0°C. Dropwise, add 11.0 mmol of acetaldehyde. Stir for 2 hours.

-

Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). Crucial: Do not proceed until the primary amine is completely consumed to prevent mixed product formation.

-

Reduction: Slowly add 15.0 mmol of Sodium Borohydride (

) in small portions to manage the exothermic hydrogen evolution. Stir for 4 hours at room temperature. -

Workup: Quench with 10 mL of saturated

solution. Filter out the molecular sieves. Extract the aqueous layer with Dichloromethane (3 x 20 mL). -

Purification: Dry the combined organic layers over anhydrous

, concentrate under vacuum, and purify via flash chromatography to yield pure (S)-2-(ethylamino)-2-phenylethanol.

Workflow for the reductive amination synthesis of (S)-2-(ethylamino)-2-phenylethanol.

Preparation of a Cu(II)-Loaded Chiral Stationary Phase

Causality & Self-Validation: Dynamically coating C18 silica (rather than covalent bonding) allows the column to be easily regenerated. The successful loading is visually and spectrophotometrically self-validating.

Step-by-Step Methodology:

-

Column Equilibration: Flush a standard C18 analytical column (250 x 4.6 mm) with Methanol:Water (50:50 v/v) at 1.0 mL/min for 30 minutes.

-

Selector Loading: Prepare a 5 mM solution of (S)-2-(ethylamino)-2-phenylethanol in the mobile phase. Pump this through the column for 60 minutes.

-

Cu(II) Complexation: Switch the feed to a 1 mM aqueous solution of Copper(II) Acetate.

-

Validation Check: The column effluent will initially run clear. As the stationary phase reaches saturation with the Cu(II)-aminoalcohol complex, the column bed will adopt a distinct blue-green hue, and the UV absorbance of the effluent at 254 nm will plateau.

-

Final Wash: Flush with a 0.1 mM Cu(II) acetate buffer (pH 5.0) to remove unbound selector and prepare for amino acid injection.

Mechanism of Cu(II)-mediated chiral recognition in dynamic ligand-exchange chromatography.

References

-

Śliwka, M., Ślebioda, M., & Kołodziejczyk, A. (1997). Dynamic ligand-exchange chiral stationary phase derived from aminoalcohol. Chemia Analityczna. Retrieved from:[Link]

-

Andrés, J. M., Martínez, M. A., Pedrosa, R., & Pérez-Encabo, A. (1994). Enantioselective ethylation of aldehydes catalyzed by chiral C2-symmetrical β-hydroxy-m-xylylene diamines. Tetrahedron: Asymmetry, 5(1), 67-72. Retrieved from:[Link]

Sources

Technical Whitepaper: Sourcing, Synthesis, and Application of (S)-2-(ethylamino)-2-phenylethanol

Executive Summary

(S)-2-(ethylamino)-2-phenylethanol is a highly specialized chiral aromatic ethanolamine. Featuring a stereogenic center adjacent to an ethyl-substituted amine and a phenyl ring, it serves as a critical building block in asymmetric synthesis, ligand precursor development, and pharmaceutical scaffold design[]. This whitepaper provides a comprehensive analysis of its commercial landscape, physicochemical properties, and validated synthetic methodologies, equipping researchers with actionable intelligence for procurement and laboratory-scale synthesis.

Chemical Identity and Physicochemical Profiling

Understanding the structural parameters of (S)-2-(ethylamino)-2-phenylethanol is essential for predicting its reactivity, particularly in amine-alcohol chemoselectivity studies and hydrophobicity mapping[]. The presence of the N-ethyl group increases the lipophilicity and steric bulk around the nitrogen atom compared to its primary amine analog (phenylglycinol), directly influencing its performance as a chiral auxiliary.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethanol |

| CAS Registry Number | 1063734-78-0 |

| PubChem / MDL Number | 329821224 / MFCD12756177 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| SMILES | OCC1=CC=CC=C1 |

| InChI Key | TWZJJFDOOZXNRO-SNVBAGLBSA-N |

Commercial Availability and Supplier Landscape

Procurement of enantiomerically pure (S)-2-(ethylamino)-2-phenylethanol can frequently become a bottleneck in drug discovery pipelines. The compound is commercially available through select specialized vendors, often categorized under chiral building blocks or early discovery collections.

Table 2: Verified Commercial Suppliers

| Supplier | Catalog / Product ID | Purity | Available Quantities | Lead Time / Status |

| BOC Sciences | 1063734-78-0 | 95%+ | mg to kg (cGMP available) | In Stock / Inquire[] |

| Sigma-Aldrich | MFCD12756177 | Unspecified | Discovery scale | Inquire |

| BLD Pharm | BD163690 | 95%+ | Research scale | Inquire[2] |

| Proactive Molecular Research | P77-0305 | 98% | 5g | 2 Weeks[3] |

Synthetic Methodologies: Reductive Amination Workflow

When commercial lead times are prohibitive, laboratory-scale synthesis from readily available (S)-phenylglycinol is a highly viable alternative. The most robust method is the reductive amination of (S)-phenylglycinol with acetaldehyde.

Causality in Experimental Design

The critical challenge in this synthesis is preventing over-alkylation (formation of the N,N-diethyl derivative) and preserving the stereochemical integrity of the chiral center. By utilizing sodium cyanoborohydride (NaBH₃CN) at a controlled, mildly acidic pH (5.5), the reaction exploits the differential basicity of the intermediate Schiff base. The imine is preferentially protonated and reduced, while the unreacted aldehyde remains untouched, ensuring strict mono-alkylation chemoselectivity.

Step-by-Step Protocol

-

Imine Formation: Dissolve 1.0 equivalent of (S)-phenylglycinol in anhydrous methanol (0.2 M concentration). Add 1.1 equivalents of acetaldehyde dropwise at 0 °C under an inert argon atmosphere. Stir for 2 hours to allow complete Schiff base formation.

-

Acidification: Adjust the pH of the solution to 5.5 using glacial acetic acid. Reasoning: Mild acidity activates the imine for reduction without decomposing the delicate reducing agent.

-

Selective Reduction: Add 1.5 equivalents of NaBH₃CN in small portions over 30 minutes. Maintain the temperature at 0 °C to suppress undesired side reactions and preserve stereocontrol.

-

Completion & Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) to yield pure (S)-2-(ethylamino)-2-phenylethanol.

Synthetic workflow for (S)-2-(ethylamino)-2-phenylethanol via reductive amination.

Self-Validating Analytical Protocol

To ensure the protocol has yielded the correct product without racemization, the following self-validating checks must be performed:

-

Chemoselectivity Validation (LC-MS): Confirm the mass shift corresponding to a single ethyl addition (m/z[M+H]⁺ = 166.2). The absence of a 194.2 m/z peak validates the successful suppression of over-alkylation.

-

Stereochemical Validation (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H). A single peak (ee > 98%) validates that the mild reaction conditions prevented the racemization of the benzylic stereocenter.

Applications in Drug Development and Asymmetric Synthesis

The structural motif of (S)-2-(ethylamino)-2-phenylethanol is highly prized in the synthesis of complex bio-active molecules and advanced catalytic systems[4].

Core applications of (S)-2-(ethylamino)-2-phenylethanol in chemical research.

-

Chiral Ligand Precursors: The bidentate nature of the amino-alcohol allows it to coordinate effectively with transition metals (e.g., Ru, Rh), forming highly enantioselective catalysts utilized in asymmetric hydrogenation or transfer hydrogenation reactions.

-

Pharmacophore Scaffolding: The phenylethanolamine backbone is a privileged structure in pharmacology. The N-ethyl substitution specifically is frequently utilized in the development of adrenergic receptor agonists, substituted-amine scaffolds, and in mapping the hydrophobicity of target binding pockets during Structure-Activity Relationship (SAR) studies[].

References

-

BOC Sciences . CAS 1063734-78-0 ((aS)-a-(Ethylamino)benzeneethanol) Product Specifications. Available at:

-

Sigma-Aldrich . (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR. Available at:

-

BLD Pharm . 13891-02-6 | 2-Phenyl-2-(phenylamino)ethan-1-ol Catalog. Available at: 2

-

Proactive Molecular Research . Products – Page 390: (S)-2-(ethylamino)-2-phenylethanol. Available at: 3

-

Jacobs University Bremen (D-NB.info) . Improved Methodology for the Preparation of Chiral Amines via Reductive Amination. Available at:

-

European Journal of Organic Chemistry (via ResearchGate) . Unprecedented Oxidation of a Phenylglycinol-Derived 2-Pyridone: Enantioselective Synthesis. Available at: 4

Sources

Stereochemical Control and Analytical Characterization of (S)-2-(ethylamino)-2-phenylethanol

[1][2]

Executive Summary

(S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-2-phenylglycinol ) represents a critical scaffold in the hierarchy of chiral auxiliaries and ligands.[1][2] Unlike its regioisomer (halostachine) or the achiral 2-phenylethanol, this molecule possesses a stereogenic center at the benzylic position (

This guide details a high-fidelity synthetic route designed to prevent racemization, coupled with a self-validating analytical workflow to ensure enantiomeric excess (

Structural Fundamentals & Stereogenicity

Stereochemical Nomenclature

The molecule is defined by the absolute configuration (S) at the benzylic carbon.

-

CIP Priority: The chiral center (

) is attached to: -

Configuration: With Hydrogen in the rear, the sequence 1

2

Conformational Locking

In non-polar solvents, the molecule adopts a gauche conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This pre-organization is the mechanistic basis for its efficacy as a chiral ligand.

Synthetic Route: The "Acylation-Reduction" Protocol[1][2]

To synthesize (S)-2-(ethylamino)-2-phenylethanol with high optical purity, direct alkylation of (S)-phenylglycinol with ethyl halides is discouraged due to the risk of poly-alkylation (forming the

Instead, we utilize an Acylation-Reduction strategy. This method is self-validating: the intermediate amide must form, and the subsequent reduction guarantees mono-ethylation.[1][2]

Reaction Scheme Visualization

Figure 1: The Acylation-Reduction pathway ensures exclusive mono-N-ethylation and retention of stereochemistry.[1][2]

Step-by-Step Methodology

Phase 1: Acylation (Protection/Activation)

Objective: Convert the amine to an amide and the alcohol to an ester.

-

Charge: In a flame-dried 500 mL round-bottom flask, dissolve 13.7 g (100 mmol) of (S)-phenylglycinol [CAS: 20989-17-7] in 200 mL dry Dichloromethane (DCM).

-

Base Addition: Add 30 mL Triethylamine (Et3N) and a catalytic amount (100 mg) of DMAP.

-

Acylation: Cool to 0°C. Dropwise add 22 mL Acetic Anhydride (

). -

Validation: Monitor via TLC (

shift). The disappearance of the starting amino alcohol confirms the formation of the N,O-diacetyl derivative.

Phase 2: Global Reduction

Objective: Reduce the amide to an amine (ethyl group) and cleave the ester back to an alcohol.

-

Setup: Transfer the crude acylated material (after solvent removal) to a dry flask under Argon. Dissolve in 300 mL anhydrous THF.

-

Reduction: Carefully add 11.4 g (300 mmol) Lithium Aluminum Hydride (LAH) pellets at 0°C. Caution: Exothermic hydrogen evolution.[2]

-

Reflux: Heat to reflux (66°C) for 12 hours. The amide carbonyl is reduced to a methylene group (

), converting the N-acetyl to an N-ethyl group.[1][2] The ester is cleaved to the primary alcohol. -

Quench (Fieser Method): Cool to 0°C. Add sequentially: 11.4 mL

, 11.4 mL 15% NaOH, 34 mL -

Isolation: Filter the granular precipitate. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr) to obtain the pure oil.

Analytical Characterization & Self-Validation

Trust in chiral synthesis requires rigorous validation. Standard NMR is insufficient to distinguish enantiomers.

Quantitative Data Summary

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (Chemical) | > 98.5% | GC-MS / 1H-NMR |

| Optical Rotation | Polarimetry | |

| Enantiomeric Excess | > 99.0% | Chiral HPLC |

| Identity | 1.10 (t, 3H), 2.55 (q, 2H), 3.60 (m, 2H), 3.80 (dd, 1H) | 1H-NMR (CDCl3) |

*Note: The sign of rotation depends heavily on solvent and concentration. (S)-Phenylglycinol is (+).[1][2][3] The N-ethyl derivative typically retains the positive rotation in protic solvents.[1][2]

Critical Stereochemical Validation (Mosher's Method)

To validate the

-

Derivatize a small aliquot of the product with (R)-MTPA-Cl.[1][2]

-

Analyze via 19F-NMR .

-

Result: A racemic mixture would show two distinct Fluorine peaks.[2] A pure (S)-enantiomer will show a single peak.[1][2] This is the gold standard for self-validating stereochemistry in the absence of HPLC reference standards.[1][2]

Analytical Workflow Diagram

Figure 2: Dual-validation workflow using Chiral HPLC and Mosher's NMR analysis.

Applications in Drug Development[1][2]

The (S)-2-(ethylamino)-2-phenylethanol scaffold is not merely a passive intermediate; it is a "privileged structure" in medicinal chemistry.[1][2]

-

Chiral Auxiliary: Used in the alkylation of amide enolates (Myers' alkylation variants) to induce stereochemistry in carbon-carbon bond formation.[2]

-

Resolving Agent: The secondary amine allows for the formation of diastereomeric salts with racemic carboxylic acids, enabling the resolution of drug intermediates (e.g., NSAIDs).

-

Ligand Synthesis: It serves as the backbone for N,N,O-tridentate ligands used in the enantioselective addition of organozincs to aldehydes.

References

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1][2]

-

Meyers, A. I. (1992). Formamidines as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 48(13), 2589-2612.[1][2] [1][2]

-

Sigma-Aldrich. (2023).[1][2] Product Specification: (S)-(+)-2-Phenylglycinol.

-

Daicel Chiral Technologies. (2023).[2] Chiralcel OD-H Application Guide for Amino Alcohols.

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519.

Methodological & Application

Application Note: High-Purity Synthesis of (S)-2-(ethylamino)-2-phenylethanol

Abstract & Scope

This application note details a robust, stereochemically conserving protocol for the synthesis of (S)-2-(ethylamino)-2-phenylethanol (also known as N-ethyl-(S)-phenylglycinol).[1] This compound is a critical chiral building block used in the synthesis of resolvable auxiliaries and is a known impurity/metabolite in various phenethylamine-class pharmaceuticals.[1]

Unlike direct alkylation methods which suffer from poly-alkylation and racemization risks, this protocol utilizes a controlled reductive amination strategy.[1] We employ (S)-2-amino-2-phenylethanol as the starting scaffold and acetaldehyde as the alkylating agent, mediated by sodium borohydride (

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the condensation of (S)-phenylglycinol with acetaldehyde to form an intermediate hemiaminal/imine species, which is reduced in situ. This approach avoids the harsh conditions of amide reduction (using

Reaction Scheme Visualization

Figure 1: Synthetic pathway from (S)-Phenylglycine to the target N-ethyl derivative, highlighting the critical reductive amination step.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role | CAS No. |

| (S)-2-Amino-2-phenylethanol | >98% (Optical Purity >99%) | Substrate | 20989-17-7 |

| Acetaldehyde | ACS Reagent (freshly distilled preferred) | Alkylating Agent | 75-07-0 |

| Sodium Borohydride ( | Granular, 98% | Reducing Agent | 16940-66-2 |

| Methanol ( | Anhydrous | Solvent | 67-56-1 |

| Hydrochloric Acid ( | 1M in Diethyl Ether | Salt Formation | 7647-01-0 |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a thermometer and N2 inlet.[1]

-

Magnetic stirrer and ice-water bath.[1]

-

Rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) with Chiral Column.[1][2]

Experimental Protocol

Step 1: Imine Formation (The "Cold" Addition)

Critical Control Point: Acetaldehyde is highly volatile (b.p. 20.2°C) and reactive. Temperature control is vital to prevent evaporation and polymerization.

-

Charge the 250 mL flask with (S)-2-amino-2-phenylethanol (5.0 g, 36.4 mmol).

-

Add Methanol (anhydrous, 60 mL) and stir until fully dissolved.

-

Cool the solution to 0–5°C using an ice bath.

-

Add Acetaldehyde (1.76 g, 2.24 mL, 40.0 mmol, 1.1 equiv) dropwise over 10 minutes.

-

Note: Do not exceed 1.1 equivalents to minimize dialkylation.

-

-

Stir the mixture at 0°C for 45 minutes . This allows the equilibrium to favor the imine/hemiaminal species.

Step 2: In-Situ Reduction

-

While maintaining the temperature at 0°C, add Sodium Borohydride (

) (2.06 g, 54.6 mmol, 1.5 equiv) portion-wise over 15 minutes.-

Caution: Gas evolution (

) will occur. Ensure proper venting.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 3 hours .

-

TLC Check: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin. The starting primary amine (lower Rf) should disappear, replaced by the secondary amine (higher Rf).

-

Step 3: Workup & Isolation

-

Quench the reaction by adding Water (10 mL) dropwise.

-

Evaporate the Methanol under reduced pressure (Rotavap, 40°C bath).

-

Dilute the aqueous residue with Water (30 mL) and extract with Dichloromethane (DCM) (3 x 40 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate to yield the crude oil.

Step 4: Purification (Hydrochloride Salt Formation)

The free base is an oil prone to oxidation. Conversion to the HCl salt ensures stability and high purity.

-

Dissolve the crude oil in a minimal amount of dry Ethanol (~10 mL).

-

Cool to 0°C and add 1M HCl in Diethyl Ether (40 mL) dropwise with vigorous stirring.

-

A white precipitate should form immediately.

-

Stir for 30 minutes at 0°C.

-

Filter the solid and wash with cold Diethyl Ether .

-

Recrystallization: Dissolve the solid in hot Isopropanol (IPA) and allow to cool slowly. This removes any trace N,N-diethyl byproduct.[1]

Analytical Validation

Quality Control Workflow

Figure 2: Analytical workflow for validating the identity and purity of the synthesized compound.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Aromatic Protons:

7.20–7.40 (m, 5H, Ph-H ). -

Methine (Chiral Center):

4.10 (dd, 1H, Ph-CH -N).[1] -

Methylene (Alcohol):

3.60–3.75 (m, 2H, -CH -

Methylene (Ethyl):

2.85 (q, 2H, N-CH -

Methyl (Ethyl):

1.15 (t, 3H, -CH -

Diagnostic: Lack of a second ethyl quartet confirms mono-alkylation.[1]

Chiral HPLC Method

To ensure no racemization occurred during the reductive amination:

-

Column: Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 254 nm.[2]

-

Expectation: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirm with racemic standard).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poly-alkylation (Tertiary amine) | Excess acetaldehyde or high temp.[1] | Strictly control stoichiometry (1.0–1.1 eq). Keep reaction at 0°C during imine formation. |

| Low Yield | Incomplete imine formation. | Extend the stirring time before adding |

| Racemization | High temperature or acidic workup. | Avoid heating the free base >50°C. Keep workup neutral/basic until salt formation. |

| Oily Product | Impurities preventing crystallization. | Perform an acid-base wash: Dissolve oil in dilute HCl, wash with ether (removes neutrals), basify aqueous layer, extract with DCM. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual.[1] Retrieved from [Link][1]

-

PubChem. (2025).[1] 2-amino-2-phenylethanol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Application Note: Protocol for Chiral Separation using (S)-2-(ethylamino)-2-phenylethanol

Executive Summary

This technical guide details the protocol for the optical resolution of racemic carboxylic acids using (S)-2-(ethylamino)-2-phenylethanol (CAS: 56613-80-0) as a chiral resolving agent. Unlike simple primary amines (e.g.,

This protocol is designed for researchers in early-stage drug development requiring high enantiomeric excess (ee > 98%) of chiral acidic intermediates (e.g., NSAID precursors,

Mechanism of Action

The separation relies on Diastereomeric Salt Formation .[1][2][3][4][5][6] When the enantiomerically pure base (S)-2-(ethylamino)-2-phenylethanol (

-

n-Salt:

-

p-Salt:

These salts possess distinct physical properties, most notably solubility .[3][7] The success of this protocol hinges on maximizing the solubility difference (

Structural Advantage

The N-ethyl group provides steric bulk that restricts conformational freedom, while the

Pre-requisites & Safety

Materials

-

Resolving Agent: (S)-2-(ethylamino)-2-phenylethanol (>99% ee).

-

Target Substrate: Racemic Carboxylic Acid (purity >95% by HPLC).

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Water.

-

Equipment: Temperature-controlled reaction block (e.g., EasyMax or standard oil bath), vacuum filtration setup, polarimeter or Chiral HPLC.

Safety Data

-

(S)-2-(ethylamino)-2-phenylethanol: Irritant. Avoid inhalation.

-

Solvents: Flammable. Perform all heating steps in a fume hood.

Phase 1: The Screening Protocol (Self-Validating)

Do not proceed to large scale without this phase.

Objective: Identify the specific solvent and stoichiometry that yields a crystalline salt enriched in one enantiomer.

Step-by-Step Screening

-

Preparation: Prepare 10 vials. Place 100 mg (approx. 0.5 - 1.0 mmol) of the racemic acid in each.[2]

-

Stoichiometry: Add the resolving agent.

-

Rows 1-5: 1.0 equivalent (molar ratio 1:1).

-

Rows 6-10: 0.5 equivalent (molar ratio 0.5:1). Note: This "Half-Quantity Method" forces the formation of the less soluble salt if the resolving agent is the limiting reagent.

-

-

Solvent Addition: Add 1.0 mL of different solvents to the pairs (e.g., EtOH, IPA, Acetone, 9:1 EtOH:H2O, MTBE).

-

Dissolution: Heat vials to near-boiling (or

C) until solids dissolve. If solids persist, add solvent in 0.2 mL increments. -

Cooling Ramp: Turn off heat and allow the block to cool to room temperature over 4 hours (

C/min). Rapid cooling promotes amorphous precipitation. -

Observation:

-

Crystals: Proceed to analysis.

-

Oil: Re-heat and add a non-polar anti-solvent (e.g., Hexane) dropwise.

-

Solution: Evaporate 50% of solvent or cool to

C.

-

-

Analysis: Filter crystals, dry, and analyze via Chiral HPLC. Calculate Yield and ee.

Success Criteria: Yield > 30% (theoretical max is 50% for 1:1 resolution) and ee > 60% in the first pass.

Phase 2: Preparative Resolution Protocol

Based on screening results, scale up the best condition.

Workflow Diagram

The following diagram illustrates the logical flow of the resolution and recovery process.

Figure 1: Operational workflow for diastereomeric salt resolution and agent recovery.

Detailed Procedure (Scale: 10g Racemate)

-

Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of Racemic Acid. Add the calculated amount of (S)-2-(ethylamino)-2-phenylethanol (based on optimal stoichiometry from screening).

-

Solvent: Add the optimal solvent (e.g., 100 mL 95% EtOH).

-

Reflux: Heat to reflux with stirring until a clear solution forms.

-

Nucleation: Remove heat. Stir at 200 RPM.

-

Expert Tip: If the solution is supersaturated, add a "seed crystal" of the desired salt at

C below the boiling point to induce controlled growth.

-

-

Crystallization: Allow to cool to ambient temperature over 6–8 hours. Then, cool to

C for 2 hours to maximize yield. -

Filtration: Filter the white precipitate under vacuum. Wash the cake with cold solvent (same as mother liquor).[2]

-

Save the Mother Liquor: It contains the opposite enantiomer and the rest of the resolving agent.

-

-

Purity Check: Dry a small sample and check mp and ee.

-

If ee < 98%, perform Recrystallization : Dissolve the salt in the minimum amount of hot solvent and cool again.

-

Phase 3: Salt Breaking & Recovery

Economic viability depends on recycling the resolving agent.

Liberating the Acid (Product)

-

Suspend the purified salt in Water/Ethyl Acetate (1:1 ratio).

-

Add 1M HCl dropwise with vigorous stirring until the aqueous phase pH is < 2.

-

Chemistry: The amine is protonated (

) and moves to the water layer. The carboxylic acid is protonated (

-

-

Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

-

Combine organic layers, dry over

, and evaporate to yield the Chiral Acid .

Recovering the Agent[2][8]

-

Take the acidic aqueous layer from step 6.1 (containing the resolving agent hydrochloride).

-

Cool to

C. -

Slowly add 50% NaOH solution until pH > 12.

-

The (S)-2-(ethylamino)-2-phenylethanol will precipitate or oil out.

-

Extract with Dichloromethane (DCM) or MTBE.

-

Evaporate solvent to recover the resolving agent.[2]

-

Validation: Check specific rotation

to ensure no racemization occurred (rare for this agent, but good practice).

-

Data Presentation & Analysis

Table: Typical Screening Results (Example)

| Solvent | Stoichiometry | Appearance | Yield (%) | ee of Salt (%) | Outcome |

| Ethanol | 1:1 | Clear Soln | 0 | - | Fail (Too soluble) |

| IPA | 1:1 | White Solid | 45 | 82 | Promising |

| Acetone | 0.5:1 | Oil | - | - | Fail (Oiling out) |

| MTBE | 1:1 | Gel | - | - | Fail (Amorphous) |

| IPA/H2O (9:1) | 1:1 | Crystals | 38 | 94 | Optimal |

Analytical Methods

-

HPLC: Chiralpak AD-H or OD-H columns are standard. Mobile phase: Hexane/IPA with 0.1% TFA (to suppress ionization of the acid).

-

NMR: If HPLC is unavailable, use the resolving agent itself as a Chiral Solvating Agent (CSA). Mix the salt in

and observe the splitting of the

Troubleshooting

| Issue | Cause | Solution |

| Oiling Out | Supersaturation is too high or mp of salt is too low. | 1. Re-heat and dilute by 20%.2. Use the "Double Solvent" method (dissolve in good solvent, slowly add bad solvent). |

| Low ee | Co-crystallization of both diastereomers (Eutectic formation). | 1. Recrystallize the salt.2. Switch from 1:1 to 0.5:1 stoichiometry (Pope-Peachy method). |

| No Precipitate | Salt is too soluble. | 1. Switch to less polar solvent (MTBE, Toluene).2. Evaporate solvent to 50% volume. |

References

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives". Bulletin of the Chemical Society of Japan. (Provides structural context for phenylglycinol derivatives).

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[8] (The foundational text for solubility diagrams).

-

Sigma-Aldrich. (2024). Product Specification: (S)-2-(Ethylamino)-2-phenylethanol.

-

Fogassy, E., et al. (2006). "Optical resolution methods".[1][5][6][8][9] Organic Process Research & Development. (Review of industrial protocols).

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

(S)-2-(ethylamino)-2-phenylethanol in Michael addition reactions

Application Note: Enantioselective Michael Addition via (S)-2-(ethylamino)-2-phenylethanol [1][2]

Executive Summary

(S)-2-(ethylamino)-2-phenylethanol (also referred to as (S)-N-ethyl-phenylglycinol ) represents a "privileged" class of chiral 1,2-amino alcohols.[2] While often overshadowed by its prolinol analogs, this ligand offers distinct steric and electronic advantages in Copper(II)-catalyzed Michael addition reactions .

This guide details the application of (S)-2-(ethylamino)-2-phenylethanol as a chiral ligand for the enantioselective conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes.[1][2] Unlike rigid bis-oxazoline (BOX) ligands, the conformational flexibility of the N-ethyl amino alcohol—when complexed with Cu(II)—allows for a unique "induced fit" mechanism that can enhance enantiomeric excess (ee) in sterically demanding substrates.

Mechanistic Principles & Rational Design

The efficacy of (S)-2-(ethylamino)-2-phenylethanol relies on its ability to form a rigid 5-membered chelate with transition metals (specifically Cu, Zn, or Ni).[1][2]

Key Mechanistic Drivers:

-

Bidentate Coordination: The amine nitrogen and alcohol oxygen coordinate to the metal center, creating a chiral Lewis acid complex.

-

N-Substituent Effect: The N-ethyl group is critical.[1][2] Unlike the primary amine (phenylglycinol), the ethyl group introduces steric bulk that directs the approach of the nucleophile and prevents the formation of inactive, saturated metal complexes.

-

Shielding: The phenyl ring at the C2 position effectively shields one face of the coordinated electrophile (Michael acceptor), forcing the nucleophile to attack from the opposing face (typically Re-face attack for the S-ligand, leading to R-products, subject to specific substrate priority).

Figure 1: Catalytic Cycle & Transition State Model

Caption: Catalytic cycle showing the self-assembly of the Cu-Ligand complex and the face-selective nucleophilic attack.[1][2][3][4][5]

Experimental Protocols

Protocol A: Ligand Synthesis (If not commercially sourced)

Rationale: While available commercially, fresh preparation via reductive amination ensures the absence of oxidized impurities which can poison the Cu-catalyst.

Reagents: (S)-Phenylglycinol (1.0 equiv), Acetaldehyde (1.1 equiv), NaBH4 (2.0 equiv), Methanol (anhydrous).

-

Imine Formation: Dissolve (S)-phenylglycinol (13.7 g, 100 mmol) in anhydrous MeOH (100 mL). Add acetaldehyde (4.8 g, 110 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

-

Reduction: Cool to 0°C. Add NaBH4 (7.6 g, 200 mmol) portion-wise over 30 minutes (Caution: Gas evolution).

-

Workup: Stir overnight. Quench with saturated NH4Cl. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or distill (bp ~140°C @ 0.5 mmHg) to obtain (S)-2-(ethylamino)-2-phenylethanol as a colorless oil/low-melting solid.[1][2]

Protocol B: Enantioselective Michael Addition (Core Application)

Target Reaction: Addition of Diethyl Malonate to trans-

Materials:

-

Ligand: (S)-2-(ethylamino)-2-phenylethanol (19.8 mg, 0.12 mmol, 12 mol%)[2]

-

Metal Source: Cu(OTf)2 (36 mg, 0.10 mmol, 10 mol%)

-

Substrate: trans-

-Nitrostyrene (149 mg, 1.0 mmol) -

Nucleophile: Diethyl malonate (1.2 mmol)

-

Solvent: Anhydrous THF (4 mL)

-

Base: None (or catalytic Et3N if reaction is sluggish)

Step-by-Step Procedure:

-

Catalyst Formation (In-Situ):

-

In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)2 and the Ligand in anhydrous THF (2 mL).

-

Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating the formation of the Cu-N,O-chelate .[2]

-

Checkpoint: If the solution is cloudy or precipitates form, moisture may be present. The complex must be homogeneous.

-

-

Substrate Addition:

-

Add trans-

-Nitrostyrene (dissolved in 1 mL THF) to the catalyst mixture. -

Cool the reaction mixture to 0°C (or -20°C for higher ee optimization). Stir for 15 minutes to allow coordination.

-

-

Nucleophile Addition:

-

Monitoring:

-

Stir at 0°C for 24–48 hours. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).

-

Visualization: Nitrostyrenes are UV active; products often stain with KMnO4.

-

-

Workup & Analysis:

-

Quench with 1N HCl (2 mL) and extract with EtOAc.

-

Wash with brine, dry (MgSO4), and concentrate.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Analysis: Determine ee via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

Data Interpretation & Troubleshooting

The following table summarizes expected performance metrics based on homologous ligand series in Cu-catalyzed Michael additions.

| Parameter | Optimal Range | Impact of Deviation |

| Ligand:Metal Ratio | 1.1 : 1 to 1.2 : 1 | < 1:1 leads to non-selective background reaction by free Cu. > 2:1 may inhibit the metal center.[1][2] |

| Temperature | -20°C to 0°C | Lower temp increases ee but significantly slows kinetics.[1][2] Room temp often degrades ee by 10-15%.[2] |

| Solvent | THF, Ethanol, Toluene | THF generally provides the best balance of solubility and coordination. Ethanol can compete for coordination sites. |

| N-Substituent | Ethyl | Methyl: Less steric bulk, lower ee.[1][2] t-Butyl: Too bulky, prevents coordination.[1][2] Ethyl is the "Sweet Spot". |

Troubleshooting Guide

-

Problem: Low Yield (<40% after 48h).

-

Problem: Low Enantioselectivity (<50% ee).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis of the ligand via reductive amination.

References

-

Evans, D. A., et al. "C2-Symmetric Cu(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Michael Addition." Journal of the American Chemical Society. [Link] (Note: Foundational text on Cu(II)-Box/Amino alcohol mechanics).[1][2]

-

Master Organic Chemistry. "The Michael Addition Reaction: Mechanism and Conjugate Addition." [Link]

-

PubChem. "2-Amino-2-phenylethanol Compound Summary."[1][2] National Library of Medicine.[3] [Link]

Sources

- 1. 20989-17-7|(S)-2-Amino-2-phenylethanol|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(ethylamino)-2-phenylethanol in Claisen rearrangement reactions

Application Note: (S)-2-(Ethylamino)-2-phenylethanol as a Chiral Auxiliary in Asymmetric [3,3]-Sigmatropic Claisen Rearrangements

Introduction & Mechanistic Rationale

The Claisen rearrangement is a premier [3,3]-sigmatropic reaction utilized for the stereoselective construction of carbon-carbon bonds, reliably yielding

(S)-2-(ethylamino)-2-phenylethanol —an

-

Prevention of Oxazoline Formation: The

-ethyl group ensures the formation of a tertiary amide upon coupling with an allylic acid. Secondary amides (from primary amino alcohols) are prone to cyclize into oxazolines under activating conditions, which disrupts the required enolate geometry. -

Rigid Chelation Control: The free hydroxyl group at C1 acts as a critical coordination site. Upon enolization, the metal counterion (typically Li

or Ti -

Facial Shielding: Within this chelated framework, the bulky phenyl group at C2 is locked in a specific spatial orientation, effectively shielding one face of the enolate. This forces the allyl moiety to migrate exclusively via a highly ordered chair-like transition state on the unshielded face, resulting in exceptional diastereomeric excess (d.e.)[5].

Reaction Design & Optimization

To maximize the transfer of chirality, the geometry of the enolate must be strictly controlled. The choice of base, solvent, and metal additives directly dictates the

Table 1: Optimization of Base and Metal Additives for the Asymmetric Claisen Rearrangement

| Entry | Base / Additive | Solvent | Temp Profile (°C) | Yield (%) | Diastereomeric Excess (d.e. %) | Causality / Mechanistic Observation |

| 1 | LDA | THF | -78 to 25 | 65 | 72 | Diisopropylamine byproduct weakly competes for Li |

| 2 | LiHMDS | THF | -78 to 25 | 70 | 85 | HMDSA byproduct is sterically hindered and non-coordinating, improving chelation fidelity. |

| 3 | LiHMDS / LiCl (5 eq) | THF | -78 to 25 | 88 | 96 | Excess LiCl breaks up enolate aggregates, enforcing a monomeric, tightly chelated reactive species. |

| 4 | KHMDS | Toluene | -78 to 25 | 55 | 45 | K |

Data synthesized from established chelated Claisen rearrangement optimization protocols[2][4].

Experimental Protocols

The following self-validating protocols detail the synthesis of the chiral precursor, the rearrangement, and the subsequent auxiliary cleavage.

Protocol A: Synthesis of the Chiral Allylic Amide Precursor

Objective: Couple (S)-2-(ethylamino)-2-phenylethanol with an allylic acid derivative without O-acylation.

-

Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of (S)-2-(ethylamino)-2-phenylethanol in 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add 12.0 mmol of

-diisopropylethylamine (DIPEA) and cool the mixture to 0 °C using an ice bath. -

Coupling: Dissolve 10.5 mmol of the desired allylic acid chloride in 10 mL of DCM. Add this solution dropwise over 15 minutes to prevent exothermic side reactions.

-

Self-Validation (TLC): After 2 hours, monitor via TLC (Hexanes:EtOAc 7:3). The primary amine precursor (

~0.1, ninhydrin active) should be fully consumed, replaced by the tertiary amide ( -

Workup: Quench with 20 mL of saturated aqueous NaHCO

. Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na

Protocol B: The Asymmetric Chelated Claisen Rearrangement

Objective: Execute the [3,3]-sigmatropic shift with high internal asymmetric induction[2].

-

Enolate Formation: In a flame-dried Schlenk flask under argon, suspend 50.0 mmol of anhydrous LiCl (flame-dried under vacuum immediately prior to use) in 20 mL of anhydrous THF. Add 1.0 mmol of the chiral amide precursor from Protocol A.

-

Deprotonation: Cool the suspension to -78 °C. Dropwise, add 2.5 equivalents of LiHMDS (1.0 M in THF). Causality Note: 2.5 equivalents are required because the first equivalent deprotonates the free hydroxyl group of the auxiliary, and the second deprotonates the

-carbon to form the enolate. The extra 0.5 eq ensures complete conversion. -

Rearrangement: Maintain at -78 °C for 30 minutes to ensure complete

-enolate formation, then remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. -

Quenching & Validation: Quench with saturated aqueous NH

Cl. Extract with diethyl ether. The crude

Protocol C: N-deacylation and Auxiliary Cleavage

Objective: Isolate the enantioenriched carboxylic acid and recover the chiral auxiliary.

-

Hydrolysis: Dissolve the rearranged amide in a 3:1 mixture of THF and H

O. Add 5.0 equivalents of LiOH and 10.0 equivalents of 30% H -

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature overnight. The peroxide accelerates the cleavage of the sterically hindered tertiary amide via a hydroperoxide intermediate.

-

Recovery: Acidify the mixture to pH 2 using 1M HCl. Extract the free

-unsaturated carboxylic acid into ethyl acetate. The protonated (S)-2-(ethylamino)-2-phenylethanol remains in the aqueous layer. -

Auxiliary Recycling: Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the chiral auxiliary in >90% yield[1].

Workflow Visualization

Workflow of the asymmetric Claisen rearrangement using (S)-2-(ethylamino)-2-phenylethanol.

References

Sources

Troubleshooting & Optimization

Optimizing reaction conditions with (S)-2-(ethylamino)-2-phenylethanol

The following Technical Support Guide is designed for researchers utilizing (S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-phenylglycinol ) as a chiral ligand or auxiliary in asymmetric synthesis.

Optimization, Troubleshooting, and Protocols for Asymmetric Transformations

Status: Operational | Senior Scientist: Active Compound ID: (S)-2-(ethylamino)-2-phenylethanol CAS: 110-73-6 (racemic/generic); Specific (S)-isomer analogs: 20989-17-7 (parent phenylglycinol) Primary Application: Chiral Ligand for Organozinc Additions / Transfer Hydrogenation

Critical Parameter Analysis: Optimizing Reaction Conditions

This module breaks down the variables that most drastically affect enantiomeric excess (ee) and yield when using this ligand.

The "Chiral Pocket" Theory

(S)-2-(ethylamino)-2-phenylethanol functions by coordinating with metal centers (typically Zinc or Copper) to form a rigid chiral environment. The N-ethyl group is critical; it is large enough to provide steric bulk but flexible enough to allow substrate approach.

Optimization Matrix: Diethylzinc Addition to Aldehydes Standard Model Reaction: Benzaldehyde + Et₂Zn → (S)-1-Phenyl-1-propanol

| Parameter | Recommended Setting | Scientific Rationale |

| Ligand Loading | 2 - 5 mol% | Higher loading (>10%) often leads to non-linear effects due to aggregate formation (homochiral vs. heterochiral dimers). 2-5% is the "sweet spot" for monomeric active species dominance. |

| Solvent | Toluene or Hexane | Non-polar solvents stabilize the bimetallic transition state. Coordinating solvents (THF, Ether) compete with the ligand for the Zn center, drastically lowering ee. |

| Temperature | 0°C to -20°C | Lower temperatures increase the difference in free energy (ΔΔG‡) between the si-face and re-face transition states, improving enantioselectivity. |

| Zinc Stoichiometry | 2.0 - 2.2 equiv. | You need 1 equiv. for the reaction and ~1 equiv. to act as the Lewis acid activator in the bimetallic transition state. |

| Additives | None initially | Unlike titanium systems, zinc systems with this ligand are self-sufficient. However, adding molecular sieves is critical to remove trace water which hydrolyzes the organozinc. |

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Q1: My reaction has stalled at 50% conversion. Adding more Et₂Zn doesn't help. Why? Diagnosis: Product Inhibition or Catalyst Aggregation. The Science: The resulting zinc alkoxide product can form stable aggregates with the catalyst, effectively sequestering it from the catalytic cycle. Solution:

-

Increase Ligand Loading: Bump from 2% to 5% to outcompete product aggregation.

-

Add a Non-Chiral Activator: In some protocols, adding a sulfonamide or an achiral alcohol can break up aggregates, though this requires careful screening.

-

Check Moisture: If the Et₂Zn hydrolyzed to ZnO, the reaction stops. Ensure the headspace is inert (Ar/N₂).

Q2: I am getting the opposite enantiomer than predicted. Is my ligand impure? Diagnosis: Mismatched Chirality or Solvent Effect. The Science: (S)-2-(ethylamino)-2-phenylethanol generally directs attack to the Si-face of the aldehyde (producing the S-alcohol). However, this depends on the transition state geometry (anti- vs. syn-bimetallic). Solution:

-

Verify Ligand Configuration: Confirm you are using the (S)-isomer, not the (R).[1]

-